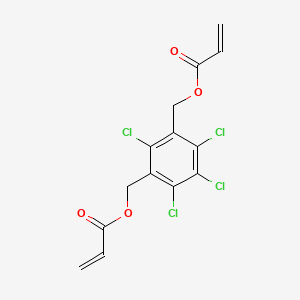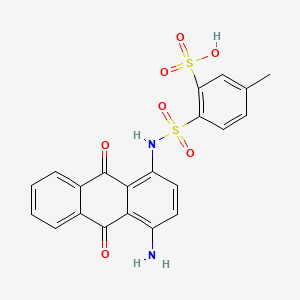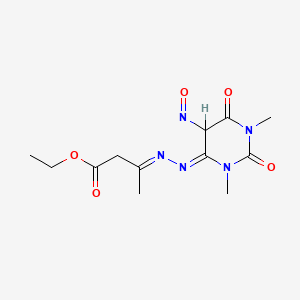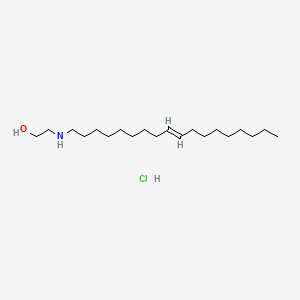
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane is an organic compound with a unique structure that includes an oxirane ring and a dimethylbutyl group
Preparation Methods
The synthesis of 2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylbutanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. This reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial production methods may involve the use of more scalable processes, such as the hydroisomerization of 2,3-dimethylbutane using an acid catalyst. This method allows for the efficient production of the desired compound on a larger scale .
Chemical Reactions Analysis
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane can be compared with other similar compounds, such as:
2,2-Dimethylbutane: This compound shares the dimethylbutyl group but lacks the oxirane ring, making it less reactive.
2,2-Dimethylbutanol: Similar in structure but with a hydroxyl group instead of an oxirane ring, leading to different reactivity and applications.
2,3-Dimethyloxirane: This compound has a similar oxirane ring but lacks the dimethylbutyl group, resulting in different chemical properties and uses.
These comparisons highlight the unique combination of structural features in this compound that contribute to its distinct reactivity and applications.
Properties
CAS No. |
81786-71-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2,2-dimethylbutyl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-6-9(3,4)7-10(5)8(2)11-10/h8H,6-7H2,1-5H3 |
InChI Key |
NAXYTJIPVBENDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC1(C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)





